3-methyl-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonyl chloride
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Overview
Description
3-methyl-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonyl chloride is a complex organic compound known for its versatile applications in various fields of scientific research. This compound is characterized by the presence of a sulfonyl chloride group, which makes it highly reactive and useful in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonyl chloride typically involves multiple steps:
Starting Materials: The synthesis begins with 3-methyl-4-hydroxybenzenesulfonyl chloride.
Etherification: The hydroxy group is etherified with 2-(morpholin-4-yl)-2-oxoethanol under basic conditions to form the ether linkage.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonyl chloride undergoes several types of chemical reactions:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Oxidation and Reduction: While the compound itself is not typically oxidized or reduced, it can participate in reactions where other functional groups are modified.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the sulfonyl chloride group.
Solvents: Anhydrous solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are often used to maintain the reactivity of the sulfonyl chloride group.
Catalysts: Base catalysts like triethylamine (TEA) are frequently employed to facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include sulfonamides, sulfonates, and sulfonic acids, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In synthetic chemistry, 3-methyl-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonyl chloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology and Medicine
In biological research, this compound is used to modify biomolecules, such as proteins and peptides, through sulfonation reactions. This modification can alter the biological activity and stability of these molecules, making it useful in drug development and biochemical studies.
Industry
In the industrial sector, this compound is employed in the production of specialty chemicals and materials. Its ability to form stable sulfonate esters and amides makes it useful in the manufacture of dyes, surfactants, and polymers.
Mechanism of Action
The mechanism by which 3-methyl-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonyl chloride exerts its effects is primarily through nucleophilic substitution reactions The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzene-1-sulfonyl chloride: Similar in structure but with a trifluoromethyl group instead of a methyl group.
4-Methylbenzenesulfonyl chloride: Lacks the ether linkage and morpholine ring.
4-Chlorobenzenesulfonyl chloride: Contains a chlorine atom instead of the methyl and ether groups.
Uniqueness
What sets 3-methyl-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonyl chloride apart is the presence of the morpholine ring and the ether linkage, which confer unique reactivity and solubility properties. These features make it particularly useful in applications requiring specific chemical modifications and interactions.
Properties
CAS No. |
944887-56-3 |
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Molecular Formula |
C13H16ClNO5S |
Molecular Weight |
333.8 |
Purity |
95 |
Origin of Product |
United States |
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